Product packaging for 1-(1H-Imidazol-1-yl)oct-1-en-3-one(Cat. No.:CAS No. 64207-88-1)

1-(1H-Imidazol-1-yl)oct-1-en-3-one

Cat. No.: B14496742
CAS No.: 64207-88-1
M. Wt: 192.26 g/mol
InChI Key: KURXRYUERAXVDQ-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-1-yl)oct-1-en-3-one is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule is a structural hybrid, incorporating a 1H-imidazole ring linked via a propylidene chain to an oct-1-en-3-one moiety . The imidazole ring is a prominent scaffold in medicinal chemistry, known for its role in coordination chemistry and its presence in numerous bioactive molecules, such as antifungal agents, anticancer compounds, and enzyme inhibitors . The oct-1-en-3-one (amyl vinyl ketone) portion is a recognized flavor and odorant compound, noted for its strong metallic, mushroom-like scent and its role as a degradative product of skin lipid peroxides . This unique combination of a heteroaromatic system with an aliphatic enone makes this compound a valuable, multi-functional intermediate. Its primary research value lies in its potential as a key building block for the synthesis of novel molecular hybrids. Researchers can utilize the reactive enone group for nucleophilic additions or cyclization reactions, while the imidazole nitrogen atoms can serve as ligands for metal complexes or facilitate the construction of more complex heterocyclic systems . This opens avenues in developing new ligands for catalysis, organic frameworks, and investigating structure-activity relationships in drug discovery, particularly for projects targeting carbonic anhydrases or other metalloenzymes where imidazole derivatives have shown significant inhibitory activity . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B14496742 1-(1H-Imidazol-1-yl)oct-1-en-3-one CAS No. 64207-88-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64207-88-1

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-imidazol-1-yloct-1-en-3-one

InChI

InChI=1S/C11H16N2O/c1-2-3-4-5-11(14)6-8-13-9-7-12-10-13/h6-10H,2-5H2,1H3

InChI Key

KURXRYUERAXVDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C=CN1C=CN=C1

Origin of Product

United States

Synthetic Methodologies for 1 1h Imidazol 1 Yl Oct 1 En 3 One and Analogous α,β Unsaturated Imidazolyl Ketones

Direct Synthesis Strategies for the 1-(1H-Imidazol-1-yl)oct-1-en-3-one Core

Direct synthesis strategies focus on the formation of the key structural features of the target molecule: the imidazole-to-enone C-N bond and the α,β-unsaturated ketone backbone.

The aza-Michael addition is a powerful and widely used method for forming carbon-nitrogen bonds. benthamopenarchives.com This reaction involves the conjugate addition of a nitrogen nucleophile, such as imidazole (B134444), to an α,β-unsaturated carbonyl compound. benthamopenarchives.comresearchgate.net This approach is a direct pathway to synthesizing the target compound by reacting imidazole with oct-1-en-3-one.

The reaction's efficiency can be influenced by various catalysts, including bases, acids, enzymes, and ionic liquids. benthamopenarchives.comresearchgate.net For instance, copper(II) acetylacetonate (B107027) (Cu(acac)2) immobilized in ionic liquids has been shown to be an effective catalyst for the aza-Michael addition of imidazoles to α,β-unsaturated compounds under ambient conditions, allowing for easy separation and recycling of the catalyst. acs.org The use of different catalysts can affect reaction times and yields, as shown in the table below.

Table 1: Catalytic Systems for Michael Addition of Imidazole to α,β-Unsaturated Compounds

Catalyst System Substrate Example Conditions Yield Reference
Basic Ionic Liquid [bmIm]OH Pent-3-en-2-one Not specified 92% researchgate.net
Copper(II) acetylacetonate (Cu(acac)2) in Ionic Liquid Various Ambient Good acs.org
Alkaline Protease Acrylates Not specified Moderate researchgate.net

Condensation reactions, particularly the Claisen-Schmidt condensation, are fundamental for creating the α,β-unsaturated ketone core structure, often seen in chalcones. nih.govwikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. wikipedia.orgjove.com In the context of synthesizing imidazolyl ketones, this typically involves reacting an imidazole-bearing aldehyde with an acetophenone, or an imidazole-bearing ketone with a benzaldehyde. nativesciencereport.orgdergipark.org.tr

A specific example is the synthesis of (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one, which was achieved through a crossed aldol (B89426) condensation of N-acetylimidazole with 3-nitrobenzaldehyde (B41214) in the presence of aqueous sodium hydroxide (B78521). ijstr.org This methodology is broadly applicable for generating a diverse range of conjugated bicyclic aromatic compounds. nih.gov

Table 2: Examples of Claisen-Schmidt Condensation for Imidazolyl Enone Synthesis

Imidazole Reactant Carbonyl Reactant Base Product Type Reference
4-(1H-Imidazol-1-yl)benzaldehyde Substituted Acetophenones NaOH Imidazole-bearing Chalcones nativesciencereport.org
4'-Imidazolacetophenone Substituted Aromatic Aldehydes NaOH Chalcones with Imidazole Ring dergipark.org.tr

The reaction proceeds by generating a base-mediated enolate ion which then attacks the aldehyde group, followed by dehydration to form the enone. jove.com

N-arylation reactions, such as the Ullmann condensation, provide another strategic route to form the crucial C-N bond between the imidazole ring and the enone moiety. wikipedia.orgbyjus.com This method typically involves coupling an aryl halide with a nucleophile in the presence of copper. byjus.com For the synthesis of this compound, this would translate to reacting imidazole with a halogenated oct-1-en-3-one.

The Ullmann reaction has evolved to use various copper catalysts and ligands, and can proceed under milder conditions than the harsh temperatures originally required. organic-chemistry.orgorganic-chemistry.org Copper(I) iodide (CuI) is a common catalyst for the N-arylation of imidazoles with aryl halides. organic-chemistry.org These reactions can be performed under ligand-free conditions and are often compatible with a range of functional groups. researchgate.net In a variation, β-bromostyrene has been reacted with imidazole using a copper iodide catalyst and L-proline as a ligand in an ionic liquid to form an N-styrylimidazole. wikipedia.org

Multi-Component Reactions (MCRs) for Imidazole-Functionalized Enone Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing the need to isolate intermediates. bohrium.comsemanticscholar.org MCRs are a powerful tool for building libraries of structurally diverse and functionalized imidazole derivatives. researchgate.net

While not always leading directly to the final enone, MCRs are invaluable for constructing the core imidazole ring, which can then be further functionalized. The first MCR for imidazole synthesis was reported by Japp and Radziszewski. bohrium.com Modern methods allow for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. bohrium.comsemanticscholar.org

Three-component reactions: Typically involve the cyclocondensation of a 1,2-diketone (like benzil), an aldehyde, and ammonium (B1175870) acetate. semanticscholar.org

Four-component reactions: Add a primary amine to the three-component mixture to yield 1,2,4,5-tetrasubstituted imidazoles. semanticscholar.org

These reactions can be promoted by various catalysts, including p-toluene sulfonic acid (PTSA) and yttrium nitrate (B79036) hexahydrate, sometimes under solvent-free conditions. semanticscholar.org

Catalytic Methods in the Synthesis of Imidazole-Substituted α,β-Unsaturated Ketones

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions. The synthesis of imidazole-substituted enones heavily relies on catalytic methods, particularly those involving transition metals.

Transition metals like copper and palladium are instrumental in the key bond-forming steps required for the synthesis of compounds like this compound.

Copper Catalysis: Copper catalysts are versatile and widely employed in both Michael additions and Ullmann-type couplings.

In Michael additions , complexes like copper(II) acetylacetonate (Cu(acac)2) facilitate the conjugate addition of imidazole to enones. acs.org

In Ullmann C-N couplings , copper(I) salts such as CuI or CuBr are effective for the N-arylation of imidazole with aryl halides, even under mild, ligand-free conditions. organic-chemistry.orgresearchgate.net The CuO/oxalyl dihydrazide/ketone system has been used for the Ullmann amination of aryl halides with imidazoles. nih.gov

Palladium Catalysis: Palladium catalysts are particularly noted for their role in cross-coupling reactions and direct C-H activation/arylation. While often used to build complex aryl-substituted imidazoles, the principles can be applied to the synthesis of enone-substituted systems. nih.govnih.gov

C-H Arylation: Palladium catalysts like Pd(OAc)2 can selectively arylate the C-H bonds of the imidazole core. nih.gov By using different ligands and conditions, arylation can be directed to the C2 or C5 position of the imidazole ring. nih.gov This allows for the construction of complex imidazole scaffolds prior to the formation or attachment of the enone side chain.

Table 3: Role of Transition Metals in Imidazole Enone Synthesis

Transition Metal Reaction Type Catalyst Example Function Reference
Copper (Cu) Michael Addition Cu(acac)2 C-N Bond Formation acs.org
Copper (Cu) Ullmann Coupling CuI, CuBr, CuO C-N Bond Formation organic-chemistry.orgresearchgate.netnih.gov
Palladium (Pd) C-H Arylation Pd(OAc)2 C-C Bond Formation on Imidazole Ring nih.gov
Rhodium (Rh) Not specified for this synthesis Rh(I) complexes General decarbonylation youtube.com

Organocatalysis in Stereoselective Enone Synthesis and Imidazole Derivatization

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. ias.ac.in This approach is particularly relevant for the stereoselective synthesis of α,β-unsaturated ketones and the derivatization of imidazole-containing compounds.

The synthesis of chiral β-ketoesters and related enone structures is a significant area of organocatalysis. acs.org Chiral primary amines, such as those derived from cinchona alkaloids or 1,2-diphenylethylenediamine, are frequently used to catalyze the conjugate addition of nucleophiles to α,β-unsaturated ketones. nih.govmdpi.com These catalysts operate by forming a transient iminium ion with the enone, which activates the substrate for a stereocontrolled nucleophilic attack. For instance, the Michael addition of various nucleophiles to α,β-unsaturated ketones can be rendered highly enantioselective using primary amine-thiourea catalysts, which activate the nitroalkene substrate through double hydrogen bonding. mdpi.com While not directly synthesizing the enone, these methods are crucial for the stereoselective derivatization of a pre-formed enone scaffold, a key strategy for producing chiral analogues of this compound.

Furthermore, imidazole itself and its derivatives can act as organocatalysts. ias.ac.inrsc.org Imidazole's amphoteric nature, possessing both a basic pyridine-like nitrogen and an acidic N-H group, allows it to catalyze a variety of reactions, often under mild, nearly neutral conditions. ias.ac.in This catalytic activity is beneficial in multicomponent reactions for creating diverse molecular scaffolds. rsc.org In the context of imidazole derivatization, organocatalytic methods have been developed for the efficient formation of N-acyl imidazoles from aldehydes. acs.orgacs.org This suggests a potential pathway where an aldehyde could be catalytically converted into a reactive acyl intermediate that subsequently acylates an imidazole, although this is more common for amide synthesis.

The table below summarizes key organocatalysts and their applications in reactions relevant to the synthesis and derivatization of imidazolyl enones.

Table 1: Organocatalysts in Enone and Imidazole Chemistry

Catalyst Type Example Catalyst Application Reference
Primary Amine 9-epi-9-amino-9-deoxyquinine Aza-Michael addition to α,β-unsaturated ketones nih.gov
Primary Amine-Thiourea (R, R)-1,2-diphenylethylenediamine thiourea Asymmetric Michael addition to nitroalkenes mdpi.com
Heterocycle Imidazole Multicomponent synthesis of chromenes, dienes, pyridines ias.ac.inrsc.org

Functional Group Interconversions and Derivatization Strategies on the Octenone Moiety

The octenone moiety of this compound, specifically the α,β-unsaturated ketone system, is a versatile platform for a wide array of chemical transformations. These functional group interconversions (FGIs) allow for the synthesis of a diverse library of derivatives from a common intermediate.

Key transformations focus on the reactivity of the carbon-carbon double bond and the carbonyl group.

Reduction: The selective reduction of either the alkene or the ketone is a primary strategy. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) can reduce the double bond to yield the corresponding saturated ketone, 1-(1H-imidazol-1-yl)octan-3-one. imperial.ac.uk Conversely, selective reduction of the ketone to a secondary alcohol can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄), which typically does not affect the α,β-unsaturated double bond under controlled conditions, yielding 1-(1H-imidazol-1-yl)oct-1-en-3-ol. imperial.ac.uk

Michael Addition/Conjugate Addition: The β-carbon of the enone is electrophilic and susceptible to attack by a wide range of nucleophiles in a Michael addition reaction. This is one of the most powerful methods for C-C and C-heteroatom bond formation. Amines, thiols, and carbanions can be added to generate more complex structures.

Epoxidation: The carbon-carbon double bond can be epoxidized using reagents like meta-chloroperoxybenzoic acid (mCPBA). This reaction would produce an oxirane ring, a versatile intermediate that can be opened by various nucleophiles.

Hydration: The addition of water across the double bond, often catalyzed by acid, can lead to the formation of a β-hydroxy ketone. youtube.com

Halogenation: The double bond can react with halogens (e.g., Br₂) to form a dihalo-adduct, which can undergo further transformations like elimination to introduce new functional groups.

The table below details potential derivatization reactions on the oct-1-en-3-one core.

Table 2: Functional Group Interconversions for the Octenone Moiety

Reaction Type Reagent(s) Product Type
Alkene Reduction H₂, Pd/C Saturated Ketone
Ketone Reduction NaBH₄ Allylic Alcohol
Michael Addition R₂CuLi, R₂NH, RSH β-Substituted Ketone
Epoxidation mCPBA α,β-Epoxy Ketone

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. researchgate.net The synthesis of α,β-unsaturated ketones, a key step in forming the target molecule, has been a focus of such improvements. acs.org

A significant green approach involves replacing hazardous organic solvents with water. The Claisen-Schmidt condensation, a classic method for forming α,β-unsaturated ketones, has been successfully performed in water using choline (B1196258) hydroxide as a metal-free, inexpensive, and green catalyst. acs.org This method often allows for product isolation without requiring chromatographic purification, further enhancing its environmental credentials. Another strategy is the use of heterogeneous catalysts like zeolites, which can be easily separated from the reaction mixture and reused. researchgate.netrsc.org For example, Hβ zeolite has been used to catalyze the synthesis of α,β-unsaturated ketones from aldehydes and alkynes under solvent-free conditions, representing a highly atom-economical and sustainable process. rsc.org

Multicomponent reactions (MCRs) are another cornerstone of green synthesis as they combine multiple starting materials in a single step, reducing the number of synthetic operations and the amount of waste generated. ias.ac.in Imidazole itself has been employed as an organocatalyst in aqueous MCRs to produce complex heterocyclic structures with high efficiency. ias.ac.in A hypothetical green synthesis of this compound could involve a one-pot, multicomponent reaction catalyzed by a recyclable catalyst in an aqueous medium.

The table below highlights several green synthetic strategies applicable to the formation of the α,β-unsaturated ketone backbone.

Table 3: Green Chemistry Strategies for α,β-Unsaturated Ketone Synthesis

Strategy Catalyst/Medium Key Advantages Reference
Aqueous Synthesis Choline Hydroxide in Water Avoids organic solvents, metal-free, easy product isolation acs.org
Heterogeneous Catalysis Hβ Zeolite Solvent-free conditions, recyclable catalyst rsc.org
Heterogeneous Catalysis Cs-exchanged Zeolites High selectivity, catalyst can be recovered and reused researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 1h Imidazol 1 Yl Oct 1 En 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.

Proton NMR (¹H-NMR) for Chemical Environment Analysis

A ¹H-NMR spectrum of 1-(1H-Imidazol-1-yl)oct-1-en-3-one would provide critical information about the number of different types of protons and their neighboring environments.

Expected ¹H-NMR Spectral Characteristics:

Imidazole (B134444) Ring Protons: The three protons on the imidazole ring would appear as distinct signals in the aromatic region of the spectrum. Typically, the proton at the C2 position (between the two nitrogen atoms) is the most deshielded and would appear as a singlet further downfield. The protons at the C4 and C5 positions would appear as two separate signals, likely as singlets or narrow triplets, at slightly higher field.

Vinyl Protons: The two protons on the carbon-carbon double bond (H-1 and H-2) would show characteristic chemical shifts and coupling. These would likely appear as doublets, with a coupling constant (J-value) indicative of their geometric relationship (cis or trans).

Alkyl Chain Protons: The protons of the pentyl group attached to the carbonyl carbon would exhibit signals in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the carbonyl (C4) would be the most deshielded of the alkyl protons. The terminal methyl group (C8) would appear as a triplet at the highest field. The remaining methylene groups (C5, C6, C7) would show complex splitting patterns due to coupling with their neighbors.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Elucidation

The ¹³C-NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their electronic environment.

Expected ¹³C-NMR Spectral Characteristics:

Carbonyl Carbon: The most downfield signal in the spectrum would be attributed to the ketone carbonyl carbon (C3), typically appearing in the range of 190-200 ppm.

Imidazole Ring Carbons: The three carbon atoms of the imidazole ring would have distinct chemical shifts in the aromatic region.

Vinyl Carbons: The two carbons of the C=C double bond (C1 and C2) would also appear in the downfield region, but at a higher field than the carbonyl carbon.

Alkyl Chain Carbons: The five carbons of the pentyl chain would be found in the upfield region of the spectrum, with the carbon adjacent to the carbonyl (C4) being the most deshielded among them.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, confirming the sequence of protons in the pentyl chain and the relationship between the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound and, from that, its elemental formula. For this compound (C₁₁H₁₆N₂O), HRMS would provide a highly accurate mass measurement, which should match the calculated theoretical mass, confirming the molecular formula. This technique would also reveal characteristic fragmentation patterns that could further support the proposed structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
C=O (Ketone)~1670-1690Stretching
C=C (Alkene)~1600-1650Stretching
C-N (Imidazole)~1250-1350Stretching
C-H (sp² C-H)~3000-3100Stretching
C-H (sp³ C-H)<3000Stretching

The most prominent peak would likely be the strong absorption from the conjugated ketone's carbonyl (C=O) stretch. The presence of both sp² and sp³ C-H stretching bands would also be a key diagnostic feature.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Geometry and Crystal Packing

Should this compound be a crystalline solid, X-ray Diffraction (XRD) analysis would provide the definitive three-dimensional structure of the molecule. This technique would precisely determine bond lengths, bond angles, and torsion angles. Furthermore, XRD reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. Currently, there are no published crystal structures for this compound.

In-Depth Theoretical Analysis of this compound Remains Elusive in Scientific Literature

Despite a thorough search of available scientific literature, detailed theoretical and computational investigations specifically focusing on the chemical compound this compound are not presently available. While extensive research exists on various imidazole derivatives and their properties, particularly in the context of antifungal and other biological activities, this specific molecule has not been the subject of dedicated computational studies according to publicly accessible records.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of novel molecules. Such studies typically provide profound insights into the fundamental aspects of a compound's nature. However, for this compound, the specific data required to populate a detailed analysis of its quantum chemical properties are absent from the current body of scientific publications.

This includes a lack of published data on:

Geometry Optimization and Conformational Analysis: Information regarding the most stable three-dimensional structure and the various conformations of the molecule, which are foundational for all other computational analyses.

Electronic Structure and Charge Distribution: Data on how electrons are distributed across the molecule, which is crucial for understanding its polarity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the highest occupied and lowest unoccupied molecular orbitals, which is key to predicting the chemical reactivity and kinetic stability of the compound.

Molecular Electrostatic Potential (MEP) Surface: A visual representation of the electrostatic potential on the surface of the molecule, which helps in understanding electrophilic and nucleophilic attack sites.

While studies on related compounds, such as other imidazole-containing enones or antifungal agents, are available, extrapolating this data would not provide a scientifically accurate representation of this compound. The specific arrangement of atoms and the length of the octene chain in this particular molecule will uniquely define its electronic and structural characteristics.

The absence of such specific research highlights a gap in the current scientific knowledge base. Future computational studies would be necessary to elucidate the theoretical profile of this compound and to provide the data required for the comprehensive analysis outlined. Until such research is conducted and published, a detailed article on its theoretical and computational investigations cannot be accurately generated.

Theoretical and Computational Investigations of 1 1h Imidazol 1 Yl Oct 1 En 3 One

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The in-silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become an indispensable tool in chemical research, aiding in structure elucidation and verification. rsc.org For a molecule like 1-(1H-Imidazol-1-yl)oct-1-en-3-one, which contains a complex interplay of electronic effects from the α,β-unsaturated ketone system, the imidazole (B134444) ring, and the flexible octenyl chain, computational methods can provide significant insights into its spectroscopic properties.

The primary method for predicting NMR chemical shifts is Density Functional Theory (DFT). mdpi.com This quantum mechanical approach calculates the magnetic shielding tensors for each nucleus in the molecule. nih.gov The chemical shift is then determined by referencing these calculated shielding values to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of DFT predictions is highly dependent on the choice of the functional and basis set. mdpi.com For α,β-unsaturated ketones and related systems, functionals such as B3LYP and mPW1PW91, combined with basis sets like 6-31+G(d,p) or larger, have been shown to provide reliable results. researchgate.netnih.gov To better mimic experimental conditions, calculations are often performed using a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effects of the solvent (e.g., CDCl₃) on the molecular geometry and electronic structure. idc-online.comgithub.io

The general workflow for predicting the NMR spectrum of this compound would involve:

Conformational Search: Identifying all low-energy conformations of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.

Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT method and basis set. idc-online.com

NMR Calculation: Performing GIAO (Gauge-Independent Atomic Orbital) NMR calculations on each optimized conformer to obtain the isotropic shielding values. mdpi.comnih.gov

Boltzmann Averaging: Calculating the final predicted chemical shifts by averaging the values for each conformer based on their relative energies.

Beyond DFT, machine learning (ML) methods, particularly Graph Neural Networks (GNNs), have emerged as a powerful and rapid alternative for predicting chemical shifts. rsc.orgnih.govnih.gov These models are trained on vast databases of experimental NMR data and can predict chemical shifts with high accuracy in a fraction of the time required for DFT calculations. nih.govchemrxiv.org

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, is presented below to illustrate the expected output.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound (Note: These values are illustrative and represent a typical output from a DFT calculation; they are not experimental data.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imidazole C2 8.10 138.5
Imidazole C4 7.55 130.2
Imidazole C5 7.15 117.8
C1 (Vinyl) 7.40 (d) 132.0
C2 (Vinyl) 6.50 (d) 128.5
C3 (Carbonyl) - 198.5
C4 (Methylene) 2.60 (t) 40.5
C5 (Methylene) 1.60 (p) 24.0
C6 (Methylene) 1.30 (m) 31.5
C7 (Methylene) 1.30 (m) 22.5

d = doublet, t = triplet, p = pentet, m = multiplet

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. For a molecule like this compound, which possesses significant conformational freedom due to its flexible octenyl chain and the rotational bond connecting the imidazole ring, understanding its conformational landscape is crucial. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this landscape by simulating the atomic motions of a molecule over time. mdpi.comacs.org

An MD simulation of this compound would typically be set up as follows:

System Setup: The molecule is placed in a simulation box, often filled with solvent molecules (e.g., water) to replicate physiological or experimental conditions. acs.org

Force Field: The interactions between all atoms in the system are described by a force field (e.g., OPLS, AMBER, CHARMM), which is a set of parameters and equations representing potential energy. acs.org

Simulation: The system's trajectory is evolved over time by integrating Newton's equations of motion, typically for hundreds of nanoseconds. acs.org

Analysis of the resulting trajectory provides a wealth of information about the molecule's dynamic behavior. Key analyses include:

Root Mean Square Deviation (RMSD): This metric tracks the change in the molecule's structure from its initial conformation over time. A stable RMSD value suggests that the molecule has reached an equilibrium state in the simulation. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of each individual atom around its average position. This highlights the most flexible regions of the molecule, which for this compound would likely be the terminal end of the octenyl chain. mdpi.com

Conformational Clustering: The simulation trajectory can be clustered to identify the most populated or representative conformations that the molecule adopts. acs.org This is essential for understanding which shapes are most prevalent at a given temperature.

Dihedral Angle Analysis: By tracking the torsion angles along the rotatable bonds, particularly in the flexible alkyl chain and the bond linking the imidazole to the enone moiety, one can map the transitions between different conformational states (e.g., gauche and trans). ucm.esresearchgate.net

Through these analyses, MD simulations can provide a detailed picture of the accessible conformations of this compound, the energy barriers between them, and the influence of the solvent on its structural preferences. This information is invaluable for rationalizing its chemical reactivity and potential biological interactions. nih.govnih.gov

Structure Activity Relationship Sar Studies and Mechanistic Insights for 1 1h Imidazol 1 Yl Oct 1 En 3 One Analogues

Design and Synthesis of Analogues for SAR Profiling

The systematic evaluation of SAR necessitates the design and synthesis of a diverse library of analogues. For derivatives of 1-(1H-imidazol-1-yl)oct-1-en-3-one, this involves modifications at three key positions: the imidazole (B134444) ring, the α,β-unsaturated ketone, and the octyl alkyl chain. The synthesis of these compounds typically follows established organic chemistry methodologies.

The core structure is often assembled via aza-Michael addition, where an imidazole or a substituted imidazole is reacted with an appropriate α,β-unsaturated carbonyl compound. Alternatively, multi-component reactions or condensation reactions, such as the Claisen-Schmidt condensation to form the enone backbone followed by coupling with the imidazole ring, can be employed. tjpr.orgresearchgate.net The synthesis of various imidazole derivatives for biological testing is a well-documented field, often involving multi-step procedures to introduce desired functional groups. mdpi.comnih.govijpsjournal.com

Fragment-based design is another powerful strategy. This approach involves identifying small, low-molecular-weight fragments that bind to a biological target and then linking or growing them to create more potent lead compounds. nih.gov For instance, an imidazole fragment could be combined with various enone-containing fragments to rapidly generate a library of test compounds. nih.govsemanticscholar.org The synthesis of these analogues allows for a systematic investigation into how specific structural changes affect their biological profile. nih.govnih.gov

Table 1: General Synthetic Strategies for Analogues

Strategy Description Key Intermediates Reference
Aza-Michael Addition Nucleophilic addition of the imidazole nitrogen to an activated α,β-unsaturated ketone. Substituted Imidazoles, Oct-1-en-3-one derivatives researchgate.net
Claisen-Schmidt Condensation Base-catalyzed condensation of an aldehyde with a ketone to form the enone backbone, followed by linkage to imidazole. Substituted Benzaldehydes, Acetylcyclopentanone tjpr.org
Multi-component Reactions One-pot reactions involving three or more starting materials to rapidly build molecular complexity. Aldehydes, Amines, α-Diketones researchgate.net
Fragment Linking Combining pre-identified molecular fragments that bind to the target protein. Imidazole fragments, Enone fragments nih.gov

Impact of Imidazole Ring Substitutions on Molecular Interactions

The imidazole ring is a critical pharmacophore in many biologically active compounds, including numerous antifungal agents. mdpi.comajrconline.org Its N-3 nitrogen atom is known to coordinate with the heme iron atom in the active site of cytochrome P450 enzymes, such as lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. youtube.com Therefore, modifications to the imidazole ring or its substituents can profoundly impact binding affinity and inhibitory potency.

SAR studies on various imidazole-containing compounds have revealed several key trends:

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups onto aromatic rings attached to the imidazole core can significantly alter activity. For example, in a series of 2,5-diarylated imidazole derivatives, the placement of substituents at the para position resulted in moderate to no antifungal activity, while meta-substitution with an electron-donating methyl group led to strong activity. nih.gov

Steric Factors: The size and position of substituents are crucial. Ortho-substitution on a phenyl ring attached to the imidazole moiety with groups like fluorine or methyl has been shown to produce potent antifungal activity. nih.gov However, overly bulky substituents can lead to steric hindrance, preventing the molecule from fitting into the target's binding pocket.

N-1 Substitution: In many azole antifungals, the N-1 position of the imidazole ring is attached to a larger, often complex, side chain. In tri- and di-substituted imidazoles studied for anti-inflammatory purposes, the replacement of the N-H proton with a phenyl group was found to increase activity. nih.gov This highlights the importance of the substituent at this position for anchoring the molecule and making additional contacts within the receptor site.

Influence of α,β-Unsaturated Ketone and Alkyl Chain Modifications on Biological Activity

The α,β-unsaturated ketone moiety is a well-known "Michael acceptor," making it susceptible to nucleophilic attack from biological macromolecules, particularly the thiol groups of cysteine residues in proteins. researchgate.net This covalent interaction can lead to irreversible enzyme inhibition, a mechanism responsible for the biological activity of many natural and synthetic compounds. researchgate.netnih.gov The reactivity of the enone system can be tuned by substituents, influencing its biological effect. researchgate.net Removing this functionality often renders the compounds inactive, underscoring its importance. tjpr.org

Chain Length and Lipophilicity: Studies on other N-alkylimidazole derivatives have shown that increasing the length of the alkyl chain generally leads to increased antimicrobial activity. nih.gov This is often attributed to enhanced hydrophobicity, which facilitates the compound's ability to permeate microbial cell membranes and bind to hydrophobic pockets within target proteins. nih.govnih.gov

Binding Interactions: A longer alkyl chain can establish more extensive van der Waals and hydrophobic interactions within a binding site, contributing to a higher binding affinity. nih.gov In studies on quorum sensing inhibitors, imidazole derivatives with longer alkyl chains (e.g., octyl) showed improved anti-biofilm properties. nih.gov

Modifications to the alkyl chain, such as introducing branching, unsaturation, or cyclic moieties, would be expected to influence not only lipophilicity but also the molecule's conformation, potentially leading to altered biological activity.

Stereochemical Effects on Biological Recognition and Potency

Stereochemistry plays a crucial role in the interaction between a drug and its biological target, as enzymes and receptors are chiral environments. For this compound and its analogues, two main stereochemical aspects are of interest:

Chirality: While the parent compound is achiral, modifications can introduce chiral centers. For example, reduction of the ketone at the C-3 position would create a chiral alcohol. The resulting enantiomers (R and S) would likely exhibit different biological activities, as they would interact differently with the chiral amino acid residues of a target protein. Studies on other bioactive molecules have consistently shown that stereochemical configuration can dramatically affect biological activity and toxicity. researchgate.net

Computational Approaches to SAR: QSAR and Molecular Docking Studies for this compound derivatives

Computational chemistry provides powerful tools to rationalize SAR and guide the design of new, more potent analogues. japsonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. nih.govjmpas.com For imidazole derivatives, QSAR models have been successfully developed to predict antifungal activity against various pathogens. japsonline.comnih.govresearchgate.net These models use calculated molecular descriptors representing properties like lipophilicity (ClogP), size, and electronic effects to build a predictive equation. nih.gov Such models could be applied to a series of this compound analogues to identify the key structural features that govern their activity and to predict the potency of newly designed compounds before their synthesis.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a biological target, such as an enzyme or receptor. researchgate.netjddtonline.info For imidazole-based antifungal agents, docking studies are frequently used to visualize how the molecules fit into the active site of CYP51. youtube.com These studies can reveal key interactions, such as the coordination of the imidazole nitrogen with the heme iron and hydrogen bonds or hydrophobic interactions with specific amino acid residues. researchgate.netnih.gov For derivatives of this compound, docking could be used to predict binding modes, rationalize observed SAR data, and prioritize the synthesis of analogues with the highest predicted binding affinity. nih.govajchem-a.com

Table 3: Application of Computational Methods in SAR

Method Application for this compound Analogues Key Insights References
QSAR Correlate structural descriptors (e.g., lipophilicity, electronic properties) with biological activity (e.g., MIC values). Identify key physicochemical properties driving potency; predict activity of virtual compounds. japsonline.comnih.govjmpas.com
Molecular Docking Predict the binding pose and affinity of analogues within the active site of a target enzyme (e.g., CYP51). Visualize key binding interactions (H-bonds, hydrophobic contacts); explain observed SAR; guide rational drug design. researchgate.netjddtonline.infonih.gov

Biological and Pharmacological Research Applications of 1 1h Imidazol 1 Yl Oct 1 En 3 One Mechanism Oriented Studies

Research on Antiviral Mechanisms

Currently, there is a lack of specific published research detailing the antiviral mechanisms of 1-(1H-Imidazol-1-yl)oct-1-en-3-one. The broader class of imidazole (B134444) derivatives has been a significant area of interest in antiviral drug discovery, with compounds being investigated against a variety of viruses, including influenza, HIV, and coronaviruses. nih.govnih.gov The antiviral action of these molecules can stem from various mechanisms, such as the inhibition of viral enzymes like proteases or polymerases, or by interfering with viral entry into host cells. nih.govnih.gov For instance, some imidazole-based compounds have shown potential in targeting the main protease (Mpro) of SARS-CoV-2. However, without specific studies on this compound, its potential antiviral profile and mechanism of action remain speculative.

Enzyme Modulation Studies (e.g., Monoamine Oxidase (MAO) Inhibition)

There are no specific studies identified in the current body of scientific literature that investigate the effect of this compound on monoamine oxidase (MAO) or other enzymes. MAO inhibitors are a class of drugs that block the activity of the monoamine oxidase enzymes, MAO-A and MAO-B, which are responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine. uni.lu Some compounds containing an imidazol(ine)/guanidine structure have been studied for their inhibitory effects on MAO, generally showing competitive inhibition with varying potencies. The interaction is typically a direct engagement with the catalytic sites of the MAO isoforms. The potential for this compound to act as an MAO inhibitor would depend on its specific structural ability to bind to the active site of these enzymes, an area that awaits scientific exploration.

Receptor Agonism/Antagonism Studies (e.g., Toll-like Receptor 7 (TLR7) modulation)

Specific research on the interaction of this compound with Toll-like Receptor 7 (TLR7) or other receptors has not been reported. TLR7 is a pattern recognition receptor that plays a crucial role in the innate immune system by recognizing viral single-stranded RNA. Agonists of TLR7, such as certain imidazoquinoline compounds like imiquimod, can stimulate a potent immune response. The modulation of TLR7 activity is a significant area of research for the development of vaccine adjuvants and immunotherapies for viral infections and cancer. Whether the unique structure of this compound allows it to act as an agonist or antagonist at TLR7 is a question that can only be answered through direct experimental investigation.

Cellular Pathway Perturbation (e.g., Wnt/β-catenin pathway downregulation)

While the broader class of pyridinyl imidazoles has been shown to inhibit the canonical Wnt/β-catenin signaling pathway, there is no specific evidence to indicate that this compound has been studied for its effects on this or any other cellular pathway. nih.gov The Wnt/β-catenin pathway is fundamental in embryonic development, cell proliferation, and differentiation, and its dysregulation is implicated in various diseases, including cancer. Inhibition of this pathway is a key strategy in cancer research. The mechanism of inhibition by pyridinyl imidazoles involves the reduction of Tcf/Lef target genes, which are responsive to Wnt signaling. nih.gov Future studies would be necessary to determine if this compound possesses similar capabilities to perturb the Wnt/β-catenin pathway.

Catalytic Applications and Ligand Design Incorporating the 1 1h Imidazol 1 Yl Oct 1 En 3 One Scaffold

1-(1H-Imidazol-1-yl)oct-1-en-3-one as a Substrate in Novel Catalytic Transformations

The reactivity of the enone functionality in this compound allows it to participate in a variety of catalytic reactions, leading to the formation of structurally diverse and potentially chiral molecules.

Asymmetric Hydrogenation of the Enone Moiety

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds, particularly alcohols, from prochiral unsaturated precursors. nih.gov The enone moiety of this compound presents a prime target for such transformations. The asymmetric transfer hydrogenation (ATH) of α,β-unsaturated ketones is a well-established method for producing chiral alcohols with high enantioselectivity. acs.org This process typically involves the use of a transition metal catalyst, such as ruthenium, rhodium, or iridium, in conjunction with a chiral ligand. nih.govacs.org

In the context of this compound, the imidazole (B134444) group could play a dual role. Besides its function as a directing group, its basic nature might influence the catalytic cycle. The development of iridium/f-diaphos catalyzed asymmetric hydrogenation of 2-imidazolyl aryl/alkyl ketones has shown high conversions and excellent enantioselectivities, providing a precedent for the successful hydrogenation of similar imidazole-containing substrates. rsc.org

Table 1: Asymmetric Hydrogenation of Enones: Representative Catalytic Systems

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Ru-prolinamideβ-triazolyl ketonesup to 99.9% acs.org
Iridium/f-diaphos2-imidazolyl aryl/alkyl ketones61% - >99% rsc.org
Imidazolidinone organocatalystα,β-unsaturated ketonesNot specified researchgate.net

Cycloaddition Reactions Involving the α,β-Unsaturated Ketone

The α,β-unsaturated ketone functionality of this compound is a competent dienophile and can participate in various cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings. wikipedia.org The use of α,β-unsaturated 2-acyl imidazoles as dienophiles in DNA-based catalytic asymmetric Diels-Alder reactions in water has been demonstrated to be practical. lookchem.com

Furthermore, the enone system can undergo other types of cycloadditions, such as [3+2] cycloadditions. These reactions, involving a three-atom component and a two-atom component, lead to the formation of five-membered rings. For instance, the reaction of N-methylimidazole has been shown to act as a masked hydrogen cyanide in a formal [3+2] cycloaddition with hydrazonoyl chloride to produce 1,3-disubstituted-1H-1,2,4-triazoles. rsc.org While not a direct reaction of the enone, it highlights the reactivity of the imidazole moiety in cycloadditions. The enone itself can participate in formal [2+1+1+1] cycloadditions to form cyclopentanes. nih.gov

The imidazole ring in this compound can influence the stereochemical outcome of these cycloaddition reactions, potentially through coordination to a Lewis acid catalyst or by directing the approach of the diene. The reactivity of α,β-unsaturated thioaldehydes and thioketones in Diels-Alder reactions, where they can act as both heterodienes and dienophiles, provides an interesting parallel for the potential reactivity of the enone in our target molecule. nih.gov

Design of Chiral Ligands Utilizing the Imidazole Moiety for Asymmetric Catalysis

The imidazole nitrogen of this compound can serve as a coordination site for metal ions, making it a valuable component in the design of chiral ligands for asymmetric catalysis. By introducing chirality elsewhere in the molecule, for example, through modification of the octenone backbone, it is possible to create ligands that can induce enantioselectivity in metal-catalyzed reactions.

A variety of imidazole-based chiral ligands have been synthesized and successfully applied in asymmetric catalysis. acs.orgnih.govdntb.gov.ua These ligands often feature a chiral backbone derived from amino acids or other readily available chiral sources. nih.gov For instance, imidazole-based biaryl P,N-ligands have been designed for asymmetric catalysis, demonstrating the potential of incorporating the imidazole motif into established ligand frameworks. acs.orgacs.org The synthesis of novel chiral ligands such as bis(imidazolinyl)- and bis(oxazolinyl)thiophenes has been reported for use in copper-catalyzed Friedel–Crafts asymmetric alkylation. nih.gov

The development of chiral ligands often involves creating bidentate or tridentate structures to ensure a well-defined coordination geometry around the metal center. nih.gov The imidazole ring in this compound could be a key component of such a ligand, potentially in combination with other coordinating groups introduced into the molecule.

Table 2: Examples of Imidazole-Based Chiral Ligands in Asymmetric Catalysis

Ligand TypeCatalytic ReactionMetalReference
Biaryl P,N-LigandA³-couplingNot specified acs.orgacs.org
Imidazole-amino acid derivativesHenry reaction, conjugate additionVarious nih.gov
Bis(imidazolinyl)thiopheneFriedel–Crafts alkylationCopper nih.gov
2-(pyridin-2-yl)imidazolidine-4-oneHenry reactionCopper(II) beilstein-archives.org

N-Heterocyclic Carbene (NHC) Organocatalysis and its Relevance to Imidazole Derivatives

N-Heterocyclic carbenes (NHCs) are a powerful class of organocatalysts that are typically generated from imidazolium (B1220033) or triazolium salts. acs.orgnih.gov The imidazole ring of this compound is a direct precursor to an imidazolium salt, which can then be deprotonated to form an NHC. The resulting NHC could potentially be used as an organocatalyst for a variety of transformations. nih.gov

NHC catalysis is known for its ability to mediate "umpolung" reactivity, where the normal polarity of a functional group is reversed. isca.me A classic example is the benzoin (B196080) condensation, where an aldehyde is converted into a nucleophilic acyl anion equivalent. semanticscholar.org The basicity of the NHC plays a crucial role in its catalytic activity. researchgate.netrsc.org The electronic and geometric properties of the imidazole ring are significantly altered upon protonation and alkylation to form the imidazolium precursor to the NHC. acs.org

While the direct application of an NHC derived from this compound as a catalyst has not been reported, the extensive research into NHC organocatalysis provides a strong foundation for exploring this possibility. chemrxiv.org The presence of the enone functionality on the same molecule as the NHC precursor could lead to interesting intramolecular catalytic processes or the development of self-regulating catalytic systems.

Metal-Organic Frameworks (MOFs) and Coordination Polymers with Imidazolyl Ligands

The imidazole moiety of this compound can act as a linker molecule in the construction of metal-organic frameworks (MOFs) and coordination polymers. acs.orgrsc.orgrsc.org These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating extended one-, two-, or three-dimensional structures. nih.gov

The coordination chemistry of imidazole and its derivatives with various metal ions is well-established, leading to a diverse range of network topologies. acs.orgrsc.org For example, coordination polymers have been constructed using linear bis-imidazole ligands and various dicarboxylates with metal ions like Zn(II), Cd(II), and Co(II). acs.org Similarly, zinc(II) coordination polymers have been prepared with 3-(1H-imidazol-1-yl)propanoate linkers. chemrxiv.org The use of multifunctional imidazole dicarboxylates as spacers has also been explored in the construction of transition-metal coordination polymers. rsc.org

The enone functionality within the this compound ligand could be a particularly interesting feature in the context of MOFs. It could serve as a reactive site for post-synthetic modification, allowing for the introduction of new functionalities within the framework. Furthermore, the presence of the enone could influence the photoluminescence or catalytic properties of the resulting MOF. The one-pot synthesis of protein-embedded metal-organic frameworks highlights the potential for incorporating functional organic molecules into these structures. nih.gov

Future Research Directions and Unaddressed Research Gaps for 1 1h Imidazol 1 Yl Oct 1 En 3 One

Development of Advanced Synthetic Strategies for Complex Architectures

The synthesis of 1-(1H-imidazol-1-yl)oct-1-en-3-one and its derivatives is a foundational area requiring significant exploration. While basic synthetic routes may be conceived, the development of advanced, efficient, and stereoselective methods is crucial for creating more complex molecular architectures for screening and application. Current synthetic approaches for related motifs often rely on multi-step procedures that may lack efficiency or stereocontrol. nih.gov

Future research should focus on developing novel synthetic methodologies. This could include transition metal-catalyzed cross-coupling reactions or enantioselective organocatalytic approaches. nih.govchemscene.com The goal is to establish robust protocols for accessing not only the primary compound but also a diverse library of analogues with varied substitution patterns on both the imidazole (B134444) ring and the octenone backbone. Such a library is essential for systematic structure-activity relationship studies.

Table 1: Proposed Synthetic Research Directions

Research Area Proposed Techniques Desired Outcome
Stereoselective Synthesis Asymmetric catalysis, Chiral auxiliaries Access to specific enantiomers and diastereomers to probe biological stereospecificity.
Combinatorial Chemistry High-throughput synthesis platforms Rapid generation of a diverse compound library for screening purposes.
Green Chemistry Approaches Solvent-free reactions, Microwave-assisted synthesis Development of environmentally benign and efficient synthetic routes.

In-depth Mechanistic Elucidation of Biological Activities at the Molecular Level

A significant gap exists in the understanding of the biological activities of this compound. The α,β-unsaturated ketone moiety is a known Michael acceptor, suggesting potential covalent interactions with biological nucleophiles, such as cysteine residues in proteins. The imidazole group can act as a hydrogen bond donor/acceptor or coordinate with metal ions in metalloenzymes. nih.gov

Future work must involve comprehensive screening to identify biological targets. Once a target is identified, in-depth mechanistic studies at the molecular level are required. This includes identifying the specific binding site, characterizing the nature of the interaction (covalent or non-covalent), and understanding how this interaction modulates the target's function. For instance, docking studies on related imidazole-based compounds have shown that molecular flexibility and specific interactions like hydrogen bonding and heme coordination are key to their inhibitory potency. nih.gov

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To achieve a holistic view of the biological effects of this compound, future research should leverage multi-omics approaches. nih.govrsc.org The integration of data from genomics, transcriptomics, proteomics, and metabolomics can reveal the global cellular response to the compound, moving beyond a single-target perspective. frontiersin.orgmdpi.com This systems-level approach can uncover novel pathways affected by the compound and identify potential off-target effects. nih.gov

For example, treating a relevant cell line with the compound and subsequently analyzing changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolic profiles (metabolomics) can provide a detailed snapshot of its cellular impact. mdpi.com Integrating these datasets can help construct a comprehensive model of the compound's mechanism of action and identify potential biomarkers of its activity. frontiersin.orgnih.gov

Table 2: Multi-Omics Integration Strategy

Omics Layer Analytical Platform Potential Insights
Transcriptomics RNA-Sequencing Identification of differentially expressed genes and affected signaling pathways.
Proteomics Mass Spectrometry (e.g., LC-MS/MS) Quantification of protein expression changes and post-translational modifications.
Metabolomics NMR, GC-MS, LC-MS Profiling of endogenous metabolite fluctuations to understand metabolic reprogramming.

| Integrated Analysis | Bioinformatics Tools (e.g., Pathway Analysis) | Construction of a systems-level model of the compound's biological effects. rsc.org |

Exploration of Novel Biophysical Interactions and Binding Affinities

A fundamental research gap is the lack of data on the biophysical interactions and binding affinities of this compound with any potential biological targets. Characterizing these interactions is essential for understanding its potency and selectivity.

Future studies should employ a suite of biophysical techniques to quantify binding events. Techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can provide real-time kinetics of binding (association and dissociation rates). Isothermal Titration Calorimetry (ITC) can determine the thermodynamic parameters of binding, including enthalpy and entropy changes, offering deeper insight into the driving forces of the interaction. Furthermore, X-ray crystallography or cryo-electron microscopy could provide atomic-level resolution of the binding mode if a stable complex with a target protein can be formed.

Predictive Modeling for Structure-Function Relationships and De Novo Design

Predictive computational modeling is a powerful tool for accelerating the discovery and optimization process, yet it remains an unaddressed area for this compound. Quantum chemical studies on structurally related imidazole derivatives have been used to analyze geometrical characteristics and frontier molecular orbitals, providing insights into kinetic stability and reactivity.

Future research should apply similar computational methods to this compound. Developing robust Quantitative Structure-Activity Relationship (QSAR) models, based on a library of synthesized analogues and their biological activity data, will be crucial. These models can identify key structural features that govern activity and guide the de novo design of new, more potent, or selective compounds. Pharmacophore modeling and molecular docking simulations can be used to predict binding modes and affinities for various biological targets, prioritizing the synthesis of the most promising candidates. researchgate.net

Potential for Material Science Applications Beyond Biological Contexts

The potential of this compound extends beyond biology into the realm of material science, an area that is entirely unexplored. The conjugated system and the presence of the imidazole ring suggest that it could possess interesting electronic and optical properties.

A key future direction is the investigation of its potential as a nonlinear optical (NLO) material. Quantum chemical investigations of a similar compound, (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one, have indicated its suitability for NLO applications based on its calculated dipole moment and hyperpolarizabilities. Similar computational and experimental studies should be performed on the title compound. Additionally, the imidazole moiety is known to coordinate with metal ions and can be used in the formation of metal-organic frameworks (MOFs) or as a corrosion inhibitor for metals. These potential applications warrant systematic investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.